molecular formula C18H21N3O2S B12228597 3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12228597
M. Wt: 343.4 g/mol
InChI Key: JDPSZSDVYFHCHX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine core substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring The compound also contains a thiophene moiety, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the cyclopropyl group, and the attachment of the pyrrolidine and thiophene moieties. Common synthetic routes may include:

    Formation of the Pyridazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment of the Pyrrolidine and Thiophene Moieties: This step may involve nucleophilic substitution reactions, where the pyrrolidine ring is introduced through the reaction of a suitable pyrrolidine derivative with the pyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine core can be reduced to form dihydropyridazines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Material Science: The thiophene moiety makes this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridazine core and thiophene moiety may contribute to its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)morpholin-4-yl]methoxy}pyridazine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group, pyrrolidine ring, and thiophene moiety in a single molecule provides a unique scaffold for further chemical modifications and exploration in various research fields.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C18H21N3O2S/c1-12-2-6-16(24-12)18(22)21-9-8-13(10-21)11-23-17-7-5-15(19-20-17)14-3-4-14/h2,5-7,13-14H,3-4,8-11H2,1H3

InChI Key

JDPSZSDVYFHCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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